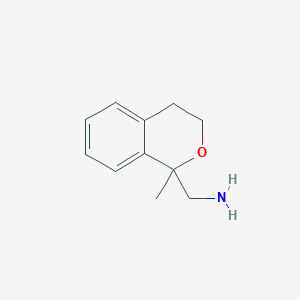

(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

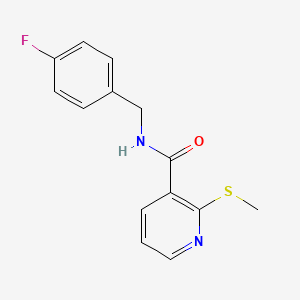

“(1-methyl-3,4-dihydro-1H-2-benzopyran-1-yl)methanamine” is a chemical compound with the molecular formula C11H15NO . It is also known as 1-methylisochroman-1-yl)methanamine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5H,6-8,12H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 177.25 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Iron(III) Complexes for Cellular Imaging and Photocytotoxicity

Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and its derivatives, have been synthesized and explored for their photocytotoxic properties. These complexes demonstrated unprecedented photocytotoxicity in red light to various cell lines through apoptosis and the generation of reactive oxygen species. They also showed potential for cellular imaging due to their ability to interact favorably with calf thymus DNA and photocleave pUC19 DNA, forming hydroxyl radicals under red light exposure (Basu et al., 2014).

Domino Fusion and Metal-Induced Oxygen Insertion

Research on the reaction of similar compounds with cobalt and oxygen has led to the discovery of a metal and valence-dependent process for obtaining large molecules not achievable through common organic synthesis. This process, highlighted by crystallography, mass spectrometry, and DFT calculations, opens new avenues for selective synthesis of complex molecules (Chen et al., 2020).

Anticonvulsant Agents

Novel Schiff bases synthesized through condensation reactions have shown potential as anticonvulsant agents. These compounds, including various derivatives of 3-aminomethyl pyridine, exhibited significant protection against seizures in different models, suggesting their therapeutic potential in epilepsy management (Pandey & Srivastava, 2011).

Catalytic Applications of Pincer Palladacycles

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and undergone C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These complexes have shown good catalytic activity and selectivity, demonstrating their potential in synthetic organic chemistry (Roffe et al., 2016).

Eco-friendly Corrosion Inhibitor for Steel

Amino acid compounds, including derivatives of benzimidazole, have been studied as inhibitors for steel corrosion in acidic solutions. These studies combine electrochemical techniques with theoretical approaches, providing insights into the mechanisms of corrosion inhibition and the development of eco-friendly materials (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1-methyl-3,4-dihydroisochromen-1-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(8-12)10-5-3-2-4-9(10)6-7-13-11/h2-5H,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCNHRUFYOZNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCO1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2680636.png)

![N-[(1S)-1-Cyanoethyl]-3-ethylsulfanylpyridine-2-carboxamide](/img/structure/B2680638.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2680639.png)

![2-(2-(3,4-dimethoxyphenyl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2680645.png)

![tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2680649.png)

![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2680650.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)